Cas no 2092209-46-4 (2,4,5-Trimethyl-3-nitrobenzaldehyde)

2,4,5-Trimethyl-3-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring methyl and nitro functional groups at specific positions on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and agrochemicals. Its distinct substitution pattern enhances reactivity in electrophilic and nucleophilic transformations, making it valuable for constructing complex molecular frameworks. The nitro group offers further functionalization potential through reduction or substitution reactions. The compound's crystalline form and defined structure ensure consistent purity, facilitating precise synthetic applications. Proper handling is recommended due to potential sensitivity to light and moisture.
2,4,5-Trimethyl-3-nitrobenzaldehyde structure
2092209-46-4 structure
商品名:2,4,5-Trimethyl-3-nitrobenzaldehyde
CAS番号:2092209-46-4
MF:C10H11NO3
メガワット:193.199242830276
MDL:MFCD32874512
CID:5465778
PubChem ID:131538751

2,4,5-Trimethyl-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2,4,5-Trimethyl-3-nitrobenzaldehyde
    • Z3301568342
    • MDL: MFCD32874512
    • インチ: 1S/C10H11NO3/c1-6-4-9(5-12)8(3)10(7(6)2)11(13)14/h4-5H,1-3H3
    • InChIKey: CDZPMZZCUJYFBJ-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=C(C)C(C=O)=CC(C)=C1C)=O

計算された属性

  • せいみつぶんしりょう: 193.07389321 g/mol
  • どういたいしつりょう: 193.07389321 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 62.9
  • ぶんしりょう: 193.20

2,4,5-Trimethyl-3-nitrobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20150503-0.1g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
0.1g
$113.0 2023-09-16
Enamine
EN300-20150503-1.0g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
1.0g
$414.0 2023-07-07
Enamine
EN300-20150503-0.5g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
0.5g
$310.0 2023-09-16
Enamine
EN300-20150503-1g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
1g
$414.0 2023-09-16
Aaron
AR028GYC-250mg
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
250mg
$248.00 2025-02-16
Aaron
AR028GYC-2.5g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
2.5g
$1139.00 2025-02-16
Aaron
AR028GYC-5g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
5g
$1674.00 2023-12-15
Enamine
EN300-20150503-5.0g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
5.0g
$1199.0 2023-07-07
Enamine
EN300-20150503-2.5g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
2.5g
$810.0 2023-09-16
Enamine
EN300-20150503-5g
2,4,5-trimethyl-3-nitrobenzaldehyde
2092209-46-4 95%
5g
$1199.0 2023-09-16

2,4,5-Trimethyl-3-nitrobenzaldehyde 関連文献

2,4,5-Trimethyl-3-nitrobenzaldehydeに関する追加情報

2,4,5-Trimethyl-3-nitrobenzaldehyde (CAS No. 2092209-46-4): An Overview of Its Synthesis, Properties, and Applications

2,4,5-Trimethyl-3-nitrobenzaldehyde (CAS No. 2092209-46-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring substituted with three methyl groups and a nitro group at the 3-position, along with an aldehyde functional group at the 1-position. The combination of these functional groups imparts distinct chemical properties and reactivity profiles that make it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of 2,4,5-trimethyl-3-nitrobenzaldehyde typically involves a multi-step process that begins with the nitration of an appropriate starting material. One common approach is to start with 3-methylbenzaldehyde and introduce the additional methyl groups through alkylation reactions. The nitration step can be achieved using a mixture of nitric and sulfuric acids under controlled conditions to ensure selective nitration at the 3-position. The resulting product is then purified through recrystallization or column chromatography to obtain high-purity 2,4,5-trimethyl-3-nitrobenzaldehyde.

In terms of physical properties, 2,4,5-trimethyl-3-nitrobenzaldehyde is a solid at room temperature with a melting point typically ranging from 80°C to 85°C. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits strong UV absorption due to the presence of the aromatic ring and nitro group, making it useful in various spectroscopic applications.

The reactivity of 2,4,5-trimethyl-3-nitrobenzaldehyde is primarily centered around its aldehyde and nitro functional groups. The aldehyde group can undergo a variety of reactions such as nucleophilic addition, condensation reactions with amines or hydrazines, and reduction to form the corresponding alcohol or amine derivatives. The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite in aqueous solution. These transformations open up numerous pathways for the synthesis of more complex molecules with diverse functionalities.

In the pharmaceutical industry, 2,4,5-trimethyl-3-nitrobenzaldehyde has been explored as an intermediate in the synthesis of potential drug candidates. Recent studies have shown that derivatives of this compound exhibit promising biological activities such as antimicrobial and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2,4,5-trimethyl-3-nitrobenzaldehyde demonstrated significant inhibition against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Beyond pharmaceutical applications, 2,4,5-trimethyl-3-nitrobenzaldehyde has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Research published in Advanced Materials highlighted the use of this compound as a building block for designing novel organic semiconductors with improved charge transport properties.

In conclusion, 2,4,5-trimethyl-3-nitrobenzaldehyde (CAS No. 2092209-46-4) is a multifaceted organic compound with a wide range of potential applications. Its synthesis involves well-established chemical reactions that can be scaled up for industrial production. The compound's reactivity and physical properties make it a valuable intermediate in various synthetic pathways leading to advanced materials and pharmaceuticals. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in modern chemistry.

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